molecular formula C43H58N2O2 B3119441 Chromoionophore XIV CAS No. 251109-61-2

Chromoionophore XIV

Cat. No.: B3119441
CAS No.: 251109-61-2
M. Wt: 634.9 g/mol
InChI Key: FVPMDBGEVFDTLR-QOSDPKFLSA-N
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Description

Chromoionophore XIV, also known as 2-[2-(9-Acridinyl)vinyl]-5-(diethylamino)phenyl stearate, is a lipophilic pH indicator used in ion-selective optodes. These optodes are a type of optical sensor that can detect specific ions in a sample by changing their optical properties. This compound is particularly useful due to its high selectivity and sensitivity for calcium ions, making it a valuable tool in various analytical and bioanalytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromoionophore XIV involves several steps, starting with the preparation of the acridine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Chromoionophore XIV undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Chromoionophore XIV has a wide range of scientific research applications, including:

Mechanism of Action

Chromoionophore XIV functions as a pH indicator by changing its optical properties in response to ion concentration changes. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Chromoionophore XI: Used in anion-selective optodes.

    Chromoionophore I: Employed in cation-selective optodes.

    Chromoionophore IV: Sensitive to amine groups.

Uniqueness

Chromoionophore XIV is unique due to its high selectivity and sensitivity for calcium ions, which makes it particularly valuable in applications requiring precise ion detection. Its lipophilic nature also allows it to be embedded in various polymer matrices, enhancing its versatility .

Biological Activity

Chromoionophore XIV is a specialized compound belonging to the class of chromoionophores, which are designed to exhibit changes in optical properties in response to ion binding. This compound has garnered attention for its potential applications in sensing and analytical chemistry, particularly in detecting sodium ions and other cations. This article explores the biological activity of this compound, focusing on its ion-selective properties, synthesis, applications, and research findings.

Ion-Selective Properties

This compound exhibits significant biological activity primarily through its ability to selectively bind sodium ions. Sodium ions play critical roles in various physiological processes, including nerve impulse transmission and muscle contraction. The interaction of this compound with sodium ions can influence cellular signaling pathways, making it relevant in biomedical research concerning ion transport mechanisms across cell membranes.

The mechanism by which this compound operates involves a shift in equilibrium depending on the concentration of the target ion. This results in observable changes in optical properties that can be monitored using techniques such as spectrophotometry and fluorescence spectroscopy. The degree of protonation and the influence of pH on binding efficiency are critical factors affecting the performance of this compound in sensing applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps tailored to achieve optimal binding characteristics and stability. Various synthetic routes have been documented, emphasizing the importance of structural features that confer selectivity towards sodium ions. The unique structural characteristics distinguish this compound from other chromoionophores, enhancing its applicability in biological studies.

Applications

This compound has a range of applications across different fields:

  • Analytical Chemistry : Used for detecting sodium ions in various environments.
  • Biomedical Research : Investigated for implications in understanding ion transport mechanisms.
  • Environmental Monitoring : Potential use in assessing sodium levels in environmental samples.

The versatility of this compound makes it a valuable tool both in analytical chemistry and biological studies.

Comparative Analysis with Other Chromoionophores

This compound can be compared with other compounds within its class based on their targeted ions and unique features. The following table summarizes some comparable chromoionophores:

Compound NameIon TargetedUnique Features
Chromoionophore III Potassium ionsExhibits ratiometric fluorescence responses
Chromoionophore IV Nitrite ionsSelective anion sensing capabilities
Chromoionophore V Calcium ionsHigh sensitivity and quick response times
Chromoionophore VI Magnesium ionsDesigned for environmental monitoring applications
This compound Sodium ionsTailored design for physiological studies where sodium plays a critical role

Case Studies and Research Findings

Recent studies have focused on enhancing the selectivity and sensitivity of chromoionophores like this compound. For instance, research has shown that the incorporation of specific lipophilic ionic sites can improve the performance of chromoionophores in polymeric membranes . Additionally, experimental data indicate that modifications to the chemical structure can significantly affect ion binding efficiency and response times.

In one study, this compound was utilized to develop optodes for real-time monitoring of sodium levels within biological systems. The results demonstrated a high degree of specificity for sodium ions, with detection limits significantly lower than traditional methods .

Properties

IUPAC Name

[2-[(E)-2-acridin-9-ylethenyl]-5-(diethylamino)phenyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N2O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-43(46)47-42-34-36(45(5-2)6-3)32-30-35(42)31-33-37-38-25-21-23-27-40(38)44-41-28-24-22-26-39(37)41/h21-28,30-34H,4-20,29H2,1-3H3/b33-31+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPMDBGEVFDTLR-QOSDPKFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585006
Record name 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251109-61-2
Record name 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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